molecular formula C7H14Cl2F2N2 B6276263 [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride CAS No. 2763777-24-6

[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride

Cat. No.: B6276263
CAS No.: 2763777-24-6
M. Wt: 235.1
InChI Key:
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Description

[3-(1,1-difluoroethyl)bicyclo[111]pentan-1-yl]hydrazine dihydrochloride is a chemical compound with a unique structure that includes a bicyclo[111]pentane core and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the 1,1-difluoroethyl group. The final step involves the addition of the hydrazine moiety and the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is scaled up to accommodate the production demands, ensuring consistency and quality. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in appropriate solvents.

    Substitution: Various nucleophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydrazine moiety can act as a probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may offer advantages in drug design and development, particularly in targeting specific molecular pathways.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with target molecules, leading to the inhibition or activation of specific pathways. The bicyclo[1.1.1]pentane core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]amine
  • [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine

Uniqueness

Compared to similar compounds, [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, including medicinal and industrial uses.

Properties

CAS No.

2763777-24-6

Molecular Formula

C7H14Cl2F2N2

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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